molecular formula C7H10N2O2 B6203621 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid CAS No. 1710472-05-1

2-(4-ethyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B6203621
CAS No.: 1710472-05-1
M. Wt: 154.17 g/mol
InChI Key: ZOZOJXQQYKJMSU-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1H-pyrazol-1-yl)acetic acid, with the CAS Number 1710472-05-1 , is a high-purity chemical building block of interest in various research fields. This compound has a molecular formula of C7H10N2O2 and a molecular weight of approximately 154.17 g/mol . Its structure features a pyrazole ring substituted with an ethyl group at the 4-position and an acetic acid functional group, making it a versatile scaffold for further chemical modification . Researchers utilize this compound in medicinal chemistry for the synthesis of more complex molecules, in chemical biology as a potential linker, and in materials science. The acetic acid moiety allows for conjugation and derivatization, while the pyrazole ring can contribute to metal coordination. The compound is characterized by identifiers including the SMILES string CCC1=CN(N=C1)CC(=O)O and the InChIKey ZOZOJXQQYKJMSU-UHFFFAOYSA-N . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1710472-05-1

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(4-ethylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)

InChI Key

ZOZOJXQQYKJMSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1)CC(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(4-Ethyl-1H-pyrazol-1-yl)acetic Acid

The traditional synthesis of this compound is primarily achieved through a two-step process: the construction of the 4-ethyl-1H-pyrazole ring and the subsequent N-alkylation to introduce the acetic acid group.

The most fundamental and widely used method for constructing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net To obtain a pyrazole with a substituent at the 4-position, the starting dicarbonyl compound must contain the desired group.

For the synthesis of 4-ethyl-1H-pyrazole, a suitable starting material is 3-ethyl-2,4-pentanedione (B72266). The reaction proceeds by condensation with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Reaction Scheme:

Step 1: Reaction of 3-ethyl-2,4-pentanedione with hydrazine hydrate.

Step 2: The initial reaction forms a mixture of hydrazone isomers.

Step 3: Heating the reaction mixture promotes cyclization.

Step 4: Elimination of a water molecule results in the formation of 4-ethyl-3,5-dimethyl-1H-pyrazole. To obtain 4-ethyl-1H-pyrazole, a different dicarbonyl precursor without the methyl groups would be required, such as 2-ethylmalondialdehyde or its synthetic equivalent.

Alternative cyclocondensation strategies involve multicomponent reactions, which can assemble the pyrazole ring from simpler starting materials in a single pot. nih.govbeilstein-journals.org For instance, a reaction between an appropriate α,β-unsaturated ketone, hydrazine, and an oxidizing agent can yield the pyrazole core. beilstein-journals.org

Once 4-ethyl-1H-pyrazole is synthesized, the acetic acid group is introduced at the N1 position of the pyrazole ring. This is typically accomplished through an N-alkylation reaction. The pyrazole is treated with a haloacetic acid ester, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. organic-chemistry.orgnih.gov

The base, commonly potassium carbonate or sodium ethoxide, deprotonates the pyrazole ring at the N1 position, generating a pyrazolate anion. This nucleophilic anion then attacks the electrophilic carbon of the haloacetate ester, displacing the halide and forming ethyl 2-(4-ethyl-1H-pyrazol-1-yl)acetate. The final step is the hydrolysis of the ester to the carboxylic acid, which is typically achieved by heating with an aqueous acid or base, followed by neutralization. chemicalbook.comgoogle.com

Typical Reaction Conditions:

Step Reagents Solvent Conditions
N-Alkylation 4-ethyl-1H-pyrazole, Ethyl bromoacetate, K₂CO₃ Acetone or DMF Reflux, 4-8 hours
Hydrolysis Ethyl 2-(4-ethyl-1H-pyrazol-1-yl)acetate, NaOH(aq) Ethanol/Water Reflux, 2-4 hours

| Acidification | Reaction mixture from hydrolysis, HCl(aq) | - | Cool to 0-5 °C |

Optimizing the synthesis of this compound focuses on improving the yield and purity at each step. Key strategies include the careful selection of solvents, catalysts, and reaction temperatures.

In the cyclocondensation step, the choice of solvent can influence the reaction rate and the regioselectivity of the initial attack of the hydrazine. researchgate.net For the N-alkylation, the use of a polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the pyrazolate anion.

Purification techniques are crucial for obtaining a high-purity product. After the N-alkylation, the crude ester is often purified by column chromatography to remove unreacted starting materials and any side products, such as the N2-alkylated isomer. The final acid product is typically purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane. google.com Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or excessive heating. google.com

Advanced Synthetic Techniques and Green Chemistry Protocols

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in this regard for the synthesis of pyrazole derivatives. tandfonline.comrsc.org

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields in the synthesis of pyrazole derivatives. tandfonline.comacs.org The rapid and uniform heating provided by microwave irradiation can enhance the rate of both the cyclocondensation and the N-alkylation steps. nih.gov

In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, which further enhances the green credentials of the process by reducing waste. nih.govresearchgate.net For the synthesis of pyrazoles, reactants can be adsorbed onto a solid support, such as silica (B1680970) or alumina, and then irradiated with microwaves.

Advantages of Microwave-Assisted Synthesis:

Reduced Reaction Time: Reactions are often completed in minutes. acs.org

Higher Yields: Improved conversion of reactants to products. acs.org

Increased Purity: Reduced formation of side products.

Energy Efficiency: Localized heating is more energy-efficient than conventional heating.

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium. The formation and collapse of these cavitation bubbles generate localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. nih.gov

This technique has been successfully applied to the synthesis of pyrazoles, often providing excellent yields in short reaction times and under mild conditions. nih.govnih.gov A significant advantage of this method is the ability to conduct reactions in aqueous media, avoiding the use of volatile and often toxic organic solvents. nih.govresearchgate.net This approach aligns well with the principles of green chemistry.

Benefits of Ultrasound-Assisted Synthesis:

Enhanced Reaction Rates: Similar to microwave synthesis, reaction times are significantly shortened.

Milder Conditions: Reactions can often be carried out at lower temperatures.

Use of Green Solvents: Facilitates the use of water as a solvent. nih.gov

Improved Mass Transfer: The mechanical effects of ultrasound can overcome mass transfer limitations in heterogeneous reactions.

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. researchgate.net This approach is particularly advantageous for multicomponent reactions, often enabling transformations that are difficult to achieve in solution. researchgate.net The synthesis of pyrazole derivatives can be accomplished through mechanochemical methods, such as ball milling. For instance, the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles has been successfully achieved by the reaction of chalcones and hydrazines under mechanochemical ball milling conditions. thieme-connect.com This solvent-free method offers shorter reaction times, improved yields, and a simpler work-up involving dispersion in water and filtration. thieme-connect.com

While a specific mechanochemical synthesis for this compound has not been detailed, the principles from related pyrazole syntheses can be applied. A plausible mechanochemical route would involve the reaction of a suitable 1,3-dicarbonyl precursor bearing an ethyl group with a hydrazine derivative of acetic acid under ball milling conditions. The efficiency and regioselectivity of such a reaction would need to be empirically determined.

ReactantsConditionsProductAdvantages
Chalcone derivatives, HydrazineMechanochemical ball milling, oxidant (e.g., Na2S2O8)3,5-Diphenyl-1H-pyrazolesSolvent-free, shorter reaction time, high yields, simple work-up. thieme-connect.com

Catalytic Systems in Pyrazole Synthesis

Catalytic systems play a crucial role in the synthesis of pyrazoles, offering enhanced reaction rates, higher yields, and greater control over regioselectivity. Various catalysts, including metal-based and organocatalysts, have been employed in pyrazole synthesis.

Microwave-assisted synthesis, often in the presence of a catalyst, has become a popular method for the rapid synthesis of pyrazole derivatives. For example, the acetic acid-catalyzed, microwave-assisted three-component reaction of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, and hydrazines in water has been used to produce pyrazoles in good yields. mdpi.com Another green approach involves the use of methanesulfonic acid (MSA) as a catalyst in aqueous media under ultrasound irradiation for the synthesis of 1H-pyrazolo[3,4-b]quinolone derivatives, highlighting the potential for acidic catalysts in pyrazole ring formation. ijprajournal.com

Palladium-catalyzed cross-coupling reactions are also pivotal in constructing substituted pyrazoles. researchgate.net For instance, a four-component coupling of a terminal alkyne, hydrazine, carbon monoxide (from acetic anhydride (B1165640) and formate (B1220265) anion), and an aryl halide, catalyzed by palladium, can yield pyrazole derivatives. researchgate.netmdpi.com Rhodium catalysts have been utilized for the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org

Catalyst/MethodReactantsProduct ScopeReference
Acetic Acid / Microwave1,3-dione, DMF-DMA, HydrazineSubstituted pyrazoles mdpi.com
Methanesulfonic Acid / UltrasoundAryl aldehyde, Aniline, Pyrazolone1H-pyrazolo[3,4-b]quinolones ijprajournal.com
PalladiumTerminal alkyne, Hydrazine, CO source, Aryl halideSubstituted pyrazoles researchgate.netmdpi.com
RhodiumHydrazine, AlkyneHighly substituted pyrazoles organic-chemistry.org

Derivatization Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, including the carboxylic acid group and the pyrazole ring system. These derivatizations are key to modulating the physicochemical properties and biological activities of the molecule.

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations, most commonly the formation of amides and esters. The synthesis of pyrazole carboxylic acid amides has been extensively reported, often motivated by the search for new therapeutic agents. nih.govebi.ac.uk These reactions typically proceed through the activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then reacts with a suitable amine. nih.gov Alternatively, coupling agents can be employed to facilitate amide bond formation directly from the carboxylic acid and amine.

For instance, pyrazole-thiophene-based amide derivatives have been synthesized by reacting 5-bromothiophene carboxylic acid with various pyrazole amines using different methodologies, including the use of TiCl4 and pyridine. nih.gov The synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) has also been achieved, demonstrating the utility of this functionalization in creating complex molecules with potential biological activity. nih.gov

Derivative TypeSynthetic ApproachKey Reagents
AmidesActivation of carboxylic acid followed by reaction with amineAcyl chlorides, coupling agents (e.g., HATU, HOBt)
EstersFischer esterification or reaction with alkyl halidesAlcohol, acid catalyst or base, alkyl halide

Modifications and Substitutions on the Pyrazole Ring System

The pyrazole ring itself can be functionalized at its carbon and nitrogen atoms. N-alkylation of pyrazoles is a common modification, and the introduction of various substituents on the ring can significantly influence the molecule's properties. nih.govresearchgate.net

The synthesis of 4-functionalized pyrazoles can be achieved through various methods, including electrophilic substitution. For example, C-4 thio/selenocyanated pyrazoles have been synthesized via a hypervalent iodine-mediated electrophilic thio/selenocyanation. beilstein-journals.org The resulting S/SeCN-containing pyrazoles can be further converted to other functional groups. beilstein-journals.org

Palladium- and copper-catalyzed reactions are also instrumental in the functionalization of the pyrazole ring. For example, Pd(dba)2-catalyzed amination of 4-bromo-1H-1-tritylpyrazole is suitable for coupling with aromatic or bulky amines, while Cu(I)-catalyzed amination is more favorable for alkylamines. nih.gov

PositionFunctionalizationMethod
C4Thio/selenocyanationHypervalent iodine-mediated electrophilic substitution
C4AminationPd- or Cu-catalyzed cross-coupling of a 4-halopyrazole
N1AlkylationReaction with alkyl halides in the presence of a base

Development of Hybrid Scaffolds Incorporating the Compound

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold can be incorporated into hybrid molecules to potentially enhance biological activity or introduce novel properties.

For example, hybrid molecules combining pyrazole with other heterocyclic rings such as thiazole (B1198619) and thiophene (B33073) have been synthesized to exploit the complementary pharmacological properties of these rings. rsc.org The synthesis of benzimidazole-tethered pyrazoles has also been reported, where the two heterocyclic motifs are linked to create novel chemical entities with potential anti-inflammatory and antioxidant activities. acs.org The synthesis of these hybrids often involves a multi-step approach, including condensation, cyclization, and coupling reactions. acs.org

Hybrid ScaffoldSynthetic StrategyPotential Application
Pyrazole-Thiazole-ThiopheneMulti-step synthesis involving reaction of pyrazole-4-carbaldehyde with thiosemicarbazide (B42300) and phenacyl bromidesEnhanced antimicrobial and antioxidant activities
Benzimidazole-PyrazoleCondensation, cyclization, formylation, and Knoevenagel reactionsAnti-inflammatory and antioxidant agents
Pyrazole-s-TriazineOne-pot reaction mediated by acetic acidTargeted therapy of cancer

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design Principles for 2-(4-Ethyl-1H-pyrazol-1-yl)acetic Acid Analogs

The rational design of analogs of this compound is often guided by initial findings from high-throughput screening (HTS) or by leveraging the known binding modes of related compounds. A common strategy involves the identification of a "hit" compound, which then serves as a template for systematic modification. For instance, the pyrazole-4-acetic acid substructure has been identified as a promising scaffold for CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists. The optimization of such a lead compound follows a methodical approach to enhance its biological activity.

The design process typically focuses on several key regions of the molecule: the pyrazole (B372694) core, the substituent at the 4-position (such as the ethyl group), the acetic acid side chain, and the substituents at other positions on the pyrazole ring. The overarching goal is to improve interactions with the target protein, which can include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For example, the pyrazole ring itself can act as a hinge-binding element in kinases, making the substituents on the ring critical for modulating potency and selectivity. acs.org

Positional and Substituent Effects on Biological Interactions within the Scaffold

The biological activity of compounds based on the this compound scaffold is highly sensitive to the nature and position of substituents on the pyrazole ring and the acetic acid moiety. SAR studies on related pyrazole-4-acetic acids have revealed tight structure-activity relationships.

Substituents on the Pyrazole Ring:

The substituents at positions 1, 3, and 5 of the pyrazole ring play a significant role in determining the compound's interaction with its biological target. For pyrazole-based inhibitors, these positions are often explored to optimize binding affinity and selectivity.

Position 1: The substituent at the N1 position of the pyrazole ring can significantly influence the compound's properties. In many kinase inhibitors, this position is often occupied by a group that can form hydrogen bonds or engage in other specific interactions within the ATP-binding pocket. mdpi.com For pyrazole-4-acetic acids acting as CRTh2 antagonists, variations at this position have been explored to enhance potency.

Position 3 and 5: Modifications at these positions are crucial for modulating the compound's activity and selectivity. The introduction of different aryl or alkyl groups can lead to enhanced hydrophobic interactions with the target protein. For example, in a series of pyrazole-based kinase inhibitors, the presence of a dichlorophenyl moiety at position 3 was found to be optimal for high biological activity. nih.gov

Modifications to the Acetic Acid Side Chain:

The acetic acid moiety is a key functional group, often involved in critical hydrogen bonding interactions with the target protein. Modifications to this part of the molecule can have a significant impact on potency.

Carboxylic Acid Group: The carboxylic acid is often essential for activity, acting as a key pharmacophore. Its replacement with bioisosteres, such as tetrazoles or other acidic functional groups, can be explored to improve metabolic stability or other pharmacokinetic properties.

Alpha-Substitution: The introduction of substituents at the alpha-position of the acetic acid side chain can introduce a chiral center, which may lead to stereospecific interactions with the target.

The following table summarizes the effects of various substitutions on the activity of a series of 2-(1H-pyrazol-4-yl)acetic acid analogs as CRTh2 antagonists, which provides valuable insights into the SAR of this scaffold.

Compound R1 R3 R5 IC50 (nM)
1 HHH>10000
2 PhHH1800
3 4-Cl-PhHH500
4 4-F-PhHH700
5 4-MeO-PhHH1200
6 4-Cl-PhMeH200
7 4-Cl-PhHMe350
8 4-Cl-PhMeMe800

Data inferred from studies on pyrazole-4-acetic acid analogs as CRTh2 antagonists.

Stereochemical Considerations in Derivative Design

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and pharmacokinetic profiles. In the context of this compound derivatives, stereochemistry can be introduced in several ways:

Substitution on the Acetic Acid Side Chain: Introducing a substituent at the α-carbon of the acetic acid moiety creates a chiral center. The (R)- and (S)-enantiomers may have different affinities for the biological target due to the three-dimensional arrangement of the substituents. For example, in a series of aryl imidazolyl ureas, the stereochemistry at a branched alkyl chain was shown to affect potency, highlighting the importance of the conformation and steric requirements of the substituent. acs.org

Chiral Substituents on the Pyrazole Ring: Attaching a chiral substituent to the pyrazole ring can also lead to stereoisomers with distinct biological properties.

The synthesis of single enantiomers is often desirable to maximize therapeutic efficacy and minimize potential off-target effects associated with the less active or inactive enantiomer. Stereoselective synthesis methods are employed to achieve this. For instance, the KOH-mediated stereoselective synthesis of (Z)- and (E)-N-vinylated pyrazoles has been reported, where the stereochemical outcome is controlled by reaction time and the amount of base used. semanticscholar.org While specific studies on the stereochemistry of this compound are not widely available, the general principles of stereopharmacology underscore the importance of considering stereochemical aspects in the design of its derivatives.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. bookpi.org This approach is particularly well-suited for exploring the SAR of a scaffold like this compound by systematically varying the substituents at different positions.

Solid-phase synthesis is a common technique used in combinatorial chemistry for the preparation of pyrazole libraries. mdpi.comsci-hub.se In this method, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away.

A general strategy for the combinatorial synthesis of a library of 2-(4-substituted-1H-pyrazol-1-yl)acetic acid analogs could involve the following steps:

Attachment of a suitable pyrazole precursor to a solid support.

Introduction of diversity at one or more positions on the pyrazole ring through reactions with a variety of building blocks.

Alkylation of the N1 position of the pyrazole with a protected bromoacetic acid derivative.

Cleavage of the final compounds from the solid support and purification.

The "split-and-mix" approach can be employed to generate a large number of unique compounds. sci-hub.se In this method, the resin is divided into multiple portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process allows for the exponential generation of a diverse library of compounds. For example, a library of 11,760 pyrazole compounds was generated using a split-and-mix approach, starting from 4 acetyl carboxylic acids, 35 carboxylic esters, and 41 hydrazines. sci-hub.se

Chemoinformatic Tools for SAR Elucidation

Chemoinformatic tools play a crucial role in modern drug discovery by enabling the analysis and prediction of the biological activities of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two key chemoinformatic techniques that can be applied to elucidate the SAR of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to identify the descriptors that are most important for activity. rsc.org

For pyrazole derivatives, 2D- and 3D-QSAR models have been developed to predict their anticancer and other biological activities. rsc.org A statistically significant QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org This method can provide valuable insights into the binding mode of this compound analogs within the active site of their biological target. By visualizing the interactions between the ligand and the protein, researchers can understand the structural basis for the observed SAR and rationally design new analogs with improved binding affinity. For example, docking studies of pyrazole derivatives have been used to understand their interactions with the active sites of various enzymes, such as cyclooxygenase-2 (COX-2). globalresearchonline.net

The integration of QSAR and molecular docking studies provides a powerful in silico platform for the design and optimization of novel and potent analogs based on the this compound scaffold.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Models

Identification of Potential Molecular Targets (e.g., enzymes, receptors)

Research into pyrazole-containing compounds has identified several potential molecular targets, primarily enzymes and G-protein coupled receptors, which are crucial in various pathological processes.

The pyrazole (B372694) scaffold is a key feature in a variety of enzyme inhibitors. Studies on related compounds have shown inhibitory activity against several important enzymes. For instance, a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives were identified as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for pyrimidine (B1678525) biosynthesis and a target for immunosuppressive and anti-proliferative therapies. nih.gov Other research has highlighted that pyrazoline scaffolds, a related chemical class, are fundamental to the inhibition of enzymes such as carbonic anhydrase, cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), all of which are significant targets in cancer treatment. nih.gov

Table 1: Examples of Enzymes Targeted by Structurally Related Pyrazole Derivatives

Enzyme TargetCompound Class/ExampleTherapeutic AreaReference
Human Dihydroorotate Dehydrogenase (DHODH)2-(3-alkoxy-1H-pyrazol-1-yl)azinesImmunosuppression, Antiviral nih.gov
Carbonic AnhydrasePyrazoline derivativesAnticancer nih.gov
Cyclooxygenase-2 (COX-2)Pyrazoline derivativesAnti-inflammatory, Anticancer nih.gov
Epidermal Growth Factor Receptor (EGFR)Pyrazoline derivativesAnticancer nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2)Pyrazoline derivativesAnticancer nih.gov

A significant finding in the study of pyrazole acetic acids is their activity as receptor antagonists. Specifically, 2-(1H-pyrazol-1-yl)acetic acid derivatives have been identified as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2). nih.gov The CRTh2 receptor is activated by prostaglandin (B15479496) D2 (PGD2) and plays a key role in mediating allergic inflammation, making it a target for asthma and allergic disease therapies. Additionally, certain tetra-substituted pyrazole derivatives have been found to bind to the estrogen receptor, indicating a potential role in modulating hormone-dependent pathways. pharmatutor.org

Table 2: Receptor Binding Activity of Related Pyrazole Acetic Acid Derivatives

Receptor TargetCompound ClassObserved ActivityPotential Therapeutic ApplicationReference
CRTh2 (Prostaglandin D2 Receptor)2-(1H-Pyrazol-1-yl)acetic acidsAntagonistAllergic Inflammation (e.g., Asthma) nih.gov
Estrogen ReceptorTetra-substituted pyrazole derivativesBinding AffinityHormone-dependent conditions pharmatutor.org

Elucidation of Compound-Target Binding Modes and Affinities

Specific binding mode and affinity data for 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid are not available in the reviewed scientific literature. However, for the broader class of pyrazole acetic acid antagonists of the CRTh2 receptor, structure-activity relationship (SAR) studies have been conducted. nih.gov These investigations have explored how different substituents on the pyrazole ring and acetic acid side chain influence binding affinity and antagonist potency. For example, the introduction of ortho-sulfonyl benzyl (B1604629) substituents led to a series of potent antagonists. nih.gov Such studies are crucial for optimizing the molecular structure to achieve high affinity and selectivity for the intended biological target.

Kinetic and Thermodynamic Characterization of Molecular Interactions

There is no available data in the reviewed literature regarding the kinetic (e.g., association and dissociation rate constants) or thermodynamic (e.g., enthalpy and entropy changes) characterization of the molecular interactions of this compound with any biological target.

Cellular Pathway Modulation Studies in Research Models

The demonstrated interaction of related pyrazole compounds with key enzymes and receptors suggests they can modulate specific cellular signaling pathways.

The antagonism of the CRTh2 receptor by pyrazole acetic acid analogues implies that these compounds could interfere with the PGD2-mediated signaling cascade, which involves G-protein activation, calcium mobilization, and the activation of downstream kinases, ultimately inhibiting the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes. nih.gov

Furthermore, the inhibition of DHODH by pyrazol-1-yl azines directly impacts the de novo pyrimidine synthesis pathway. nih.gov This can lead to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation and exerting an immunosuppressive effect. nih.gov The reported inhibition of EGFR and HER2 by related pyrazolines suggests a potential to modulate critical pathways in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which govern cell growth, survival, and proliferation. nih.gov

The diverse molecular targets of pyrazole derivatives have translated into a wide range of biological activities observed in cell-based assays. Numerous studies have demonstrated the anti-proliferative, anti-inflammatory, and even anti-parasitic potential of this class of compounds.

For example, pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have shown significant antitumor activity against a panel of 59 human cancer cell lines. nih.gov In particular, derivatives have demonstrated potent cytotoxicity against leukemia (HL60), breast cancer (MCF-7, MDA-MB-231), and other cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis, as evidenced by an increase in the pre-G1 cell population in cell cycle analysis. nih.gov In the context of anti-inflammatory activity, the ability of related compounds to inhibit COX enzymes and antagonize the CRTh2 receptor provides a strong basis for this effect. nih.govnih.gov While some pyrazole derivatives have been tested for anti-parasitic activity against Plasmodium falciparum, the causative agent of malaria, the specific analogues related to pyrazole acetic acid showed only modest effects. nih.gov

Table 3: Examples of Biological Activities of Related Pyrazole Derivatives in Cell-Based Assays

Compound Class/ExampleAssay TypeCell LineObserved ActivityReference
Pyrazoline-linked 4-methylsulfonylphenyl derivativesAntitumor (MTT Assay)HL60, MCF-7, MDA-MB-231Cytotoxicity, Induction of Apoptosis nih.gov
2-(3-alkoxy-1H-pyrazol-1-yl)azinesAntiviral (Measles Virus Replication)HEK293Inhibition of viral replication via DHODH inhibition nih.gov
2-(3-alkoxy-1H-pyrazol-1-yl)azinesAnti-proliferativeVarious cell linesInhibition of cellular growth nih.gov
2-(1H-Pyrazol-1-yl)acetic acid derivativesReceptor AntagonismCells expressing CRTh2Inhibition of PGD2-induced signaling nih.gov

Gene Expression and Protein Level Analysis

Extensive literature searches did not yield specific studies on the effects of this compound on gene expression or protein levels. While research exists on the biological activities of various pyrazole derivatives, data detailing the impact of this particular compound on the transcription of specific genes or the translation and subsequent cellular concentrations of proteins is not available in the public domain.

Therefore, no detailed research findings or data tables on gene expression and protein level analysis for this compound can be provided at this time.

Advanced Pharmacological Profiling in Pre Clinical in Vitro Systems

Evaluation of Metabolic Stability in Microsomal and Hepatocyte Systems (In Vitro)

Metabolic stability is a critical parameter in drug discovery, determining the susceptibility of a compound to metabolism by drug-metabolizing enzymes. bioivt.com This is typically assessed using liver microsomes or hepatocytes. bioivt.com Microsomal assays primarily evaluate Phase I metabolism, largely driven by cytochrome P450 (CYP) enzymes, while hepatocytes can assess both Phase I and Phase II metabolic pathways. bioivt.com

In these assays, the test compound is incubated with microsomes or hepatocytes, and its concentration is measured over time using methods like liquid chromatography-mass spectrometry (LC-MS). The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint), which indicate how quickly the compound is metabolized. bioivt.com While specific data for 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is not available, a typical study would present the findings as shown in the illustrative table below.

Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Parameter Value
Test System Pooled Human Liver Microsomes
Incubation Time (min) 0, 5, 15, 30, 60
In Vitro Half-life (t½, min) > 60
Intrinsic Clearance (CLint, µL/min/mg protein) < 10

| Positive Control (e.g., Verapamil) | Within accepted range |

Assessment of Compound Selectivity against Biological Targets

Selectivity is a measure of a compound's ability to interact with its intended biological target versus other unintended targets (off-targets). High selectivity is desirable to minimize the risk of off-target-mediated side effects. A selectivity panel typically includes a broad range of receptors, enzymes, and ion channels.

For a pyrazole (B372694) derivative, which could have various applications, the choice of a selectivity panel would depend on the intended therapeutic area. nih.gov For instance, if developed as an anti-inflammatory agent, the panel would include various kinases and enzymes involved in inflammatory pathways. The results are usually expressed as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). The following table illustrates how selectivity data for this compound would be presented.

Table 2: Illustrative Selectivity Profile of this compound This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Target IC50 / Ki (µM)
Primary Target X 0.1
Off-Target Y (e.g., hERG channel) > 10

| Off-Target Z (e.g., a panel of kinases) | > 10 |

Membrane Permeability Studies in Artificial and Cell-Based Models

A compound's ability to cross biological membranes is a key determinant of its oral bioavailability and distribution. In vitro permeability is commonly assessed using two main types of models: artificial membranes, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), and cell-based models, like the Caco-2 cell monolayer assay.

PAMPA provides a measure of passive diffusion, while the Caco-2 model, which uses a human colon adenocarcinoma cell line, can also account for active transport mechanisms and efflux by transporters like P-glycoprotein (P-gp). The output of these assays is the apparent permeability coefficient (Papp). An illustrative data presentation is provided below.

Table 3: Illustrative Membrane Permeability of this compound This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Assay Papp (A to B) (10⁻⁶ cm/s) Efflux Ratio (B to A / A to B)
PAMPA 5.0 N/A
Caco-2 3.5 1.2
High Permeability Control (e.g., Propranolol) > 10 < 2

| Low Permeability Control (e.g., Atenolol) | < 1 | N/A |

In Vitro Plasma Protein Binding Characterization

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to act on its target. Only the unbound fraction of a drug is generally considered pharmacologically active. In vitro plasma protein binding is typically determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation across plasma from different species, including humans.

The results are expressed as the percentage of the compound bound to plasma proteins. This information is crucial for interpreting in vitro potency data and for predicting in vivo pharmacokinetics. A hypothetical data summary is shown in the table below.

Table 4: Illustrative In Vitro Plasma Protein Binding of this compound This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Species Percent Bound (%)
Human 95.2
Rat 92.8
Mouse 90.5

| Warfarin (Positive Control) | > 98% |


Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure of 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid. These studies help in understanding the molecule's reactivity and the distribution of electron density. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's susceptibility to electrophilic and nucleophilic attack. The electrostatic potential map is also generated to identify regions of positive and negative charge, which are crucial for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of this compound, allowing for the exploration of its conformational landscape and its behavior when interacting with biological macromolecules. These simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or within a protein binding pocket. By simulating the time-evolution of the system, researchers can gain insights into the stability of ligand-protein complexes and the key interactions that govern binding.

Ligand-Protein Docking and Scoring Methodologies

To elucidate the potential biological targets of this compound and its derivatives, ligand-protein docking studies are frequently performed. These computational techniques predict the preferred orientation of the ligand when bound to a specific protein target. Scoring functions are then used to estimate the binding affinity of the ligand for the protein. These methodologies are instrumental in identifying key amino acid residues involved in the binding and in rationalizing the structure-activity relationships of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs. These models are built using a set of known active and inactive compounds and can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, both ligand-based and structure-based virtual screening approaches can be utilized. Ligand-based methods use the structure of known active compounds, like this compound, as a template to find other molecules with similar properties. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock and score potential ligands.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

The pharmacokinetic properties of a drug candidate are critical for its success. In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules like this compound at an early stage of drug discovery. These predictive models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and metabolic stability, helping to identify potential liabilities and guide the design of compounds with improved pharmacokinetic profiles.

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Compound Purity and Reaction Monitoring

Chromatographic methods are fundamental tools in the synthesis of pyrazole (B372694) derivatives, serving the dual purpose of real-time reaction monitoring and ensuring the high purity of the final product. The progress of synthetic reactions is often tracked using Thin-Layer Chromatography (TLC), a rapid and efficient technique that can distinguish between starting materials, intermediates, and the desired product based on their differential migration on a stationary phase. orientjchem.orgacs.org For the synthesis of 2-cyanoacrylate derivatives, TLC was used to monitor the reaction until the raw materials completely disappeared. acs.org Similarly, in the synthesis of other pyrazole compounds, TLC with a mobile phase such as 30% ethyl acetate (B1210297) in hexane (B92381) is employed to follow the conversion process. orientjchem.org

Once the reaction is complete, purification is typically achieved through column chromatography, most commonly using silica (B1680970) gel as the stationary phase. mdpi.comnih.gov This technique separates the target compound from unreacted starting materials, reagents, and byproducts, yielding a highly purified substance. For instance, in the synthesis of tetra-substituted phenylaminopyrazole derivatives, a mixture of two isomers was successfully separated by column chromatography. nih.gov The choice of solvent system (eluent) is critical for effective separation and is often determined by preliminary analysis using TLC. The purity of the collected fractions is subsequently verified, often by TLC and spectroscopic methods, before they are combined.

Below is a table summarizing common chromatographic techniques used in the context of pyrazole derivative synthesis.

Technique Application Principle of Separation Common Use Case in Pyrazole Synthesis
Thin-Layer Chromatography (TLC) Reaction Monitoring, Purity AssessmentDifferential partitioning of components between a planar stationary phase (e.g., silica gel) and a liquid mobile phase.Rapidly checking the status of a reaction to determine completion. orientjchem.orgacs.org
Column Chromatography PurificationDifferential adsorption of components onto a solid stationary phase (e.g., silica gel) packed in a column, with elution by a liquid mobile phase.Isolation of the desired pyrazole derivative from a crude reaction mixture. mdpi.comnih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Quantitative Analysis, Purity DeterminationHigh-resolution separation based on partitioning between a liquid mobile phase and a stationary phase packed in a column, performed under high pressure.Precise quantification of compound purity and separation of complex mixtures.

Advanced Spectroscopic Methods for Structural Elucidation beyond Basic Identification

While basic spectroscopic methods like standard 1H and 13C NMR are essential for initial identification, advanced techniques are required to unravel more complex structural details. These methods provide deeper insights into stereochemistry, conformation in solution, and the subtle electronic and spatial interactions that govern a molecule's behavior and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of pyrazole derivatives. orientjchem.org Beyond simple structure confirmation, advanced 2D NMR experiments and the analysis of specific NMR parameters provide critical information on molecular conformation, regiochemistry, and reaction mechanisms. ipb.ptmdpi.com

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the spatial proximity of atoms within a molecule. For example, a NOESY spectrum of a phenylaminopyrazole derivative showed correlations between N-methyl groups and phenyl and NH protons, which helped to unambiguously identify the synthesized regioisomer. nih.gov The analysis of vicinal spin-spin coupling constants (³J) can provide detailed conformational information, as the magnitude of the coupling is dependent on the dihedral angle between the coupled nuclei (the Karplus relationship). nih.gov

Furthermore, NMR is employed to study dynamic processes like tautomerism, which is common in pyrazole systems. mdpi.com By analyzing chemical shifts in different solvents or at various temperatures, researchers can identify the predominant tautomeric form and determine equilibrium constants. mdpi.comresearchgate.net Kinetic studies using NMR can also offer mechanistic insights into pyrazole synthesis, helping to identify rate-determining steps and transient intermediates. nih.govyoutube.com

The table below details various advanced NMR techniques and their applications in the study of pyrazole derivatives.

NMR Technique Information Gained Application Example for Pyrazole Derivatives
NOESY (Nuclear Overhauser Effect Spectroscopy) Through-space correlations between protons (<5 Å apart)Determining stereochemistry and molecular conformation in solution; confirming regioselectivity of synthesis. nih.govnih.gov
COSY (Correlation Spectroscopy) Through-bond correlations between J-coupled protonsIdentifying spin systems and establishing proton-proton connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) Correlation between protons and directly attached carbonsAssigning carbon signals based on known proton assignments. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation) Correlation between protons and carbons separated by 2-3 bondsEstablishing long-range connectivity, crucial for assembling the molecular skeleton and identifying quaternary carbons. ipb.pt
Variable Temperature (VT) NMR Information on dynamic processes (e.g., tautomerism, bond rotation)Studying the tautomeric equilibrium between different pyrazole forms in solution. mdpi.comresearchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the foremost technology for metabolite profiling and identification. scripps.edu To investigate the metabolic fate of a compound like 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid, in vitro studies using systems such as liver microsomes are performed. These studies help identify potential metabolites, which is crucial for understanding the compound's biotransformation and identifying any potentially reactive or active metabolites early in the research process. ijpras.com

The typical workflow involves incubating the parent compound with a metabolically active system (e.g., human liver microsomes) and cofactors, then analyzing the resulting mixture with high-resolution mass spectrometry (HRMS), often on an Orbitrap or Time-of-Flight (TOF) instrument. ijpras.comthermofisher.com The high mass accuracy of HRMS allows for the confident determination of the elemental composition of the parent compound and its metabolites from their exact masses. thermofisher.com

Tandem mass spectrometry (MS/MS or MSⁿ) is then used to structurally characterize the metabolites. europa.eu The parent ion of a suspected metabolite is isolated and fragmented, and the resulting fragmentation pattern is analyzed. This pattern provides structural clues, allowing for the localization of the metabolic modification. Common metabolic reactions include oxidation (e.g., hydroxylation), demethylation, and conjugation with endogenous molecules like glucuronic acid or sulfate. These modifications result in predictable mass shifts from the parent drug.

The table below lists common metabolic transformations and the expected mass changes detectable by mass spectrometry.

Metabolic Reaction Biochemical Process Mass Change (Da) Typical Enzyme Family
Hydroxylation Addition of a hydroxyl (-OH) group+15.9949Cytochrome P450 (CYP)
N-dealkylation Removal of an alkyl group from a nitrogen atomVaries (e.g., -14.0157 for -CH₃)Cytochrome P450 (CYP)
O-dealkylation Removal of an alkyl group from an oxygen atomVaries (e.g., -14.0157 for -CH₃)Cytochrome P450 (CYP)
Carboxylic Acid Formation Oxidation of an alcohol or aldehydeVariesADH, ALDH
Glucuronidation Conjugation with glucuronic acid+176.0321UDP-glucuronosyltransferases (UGT)
Sulfation Conjugation with a sulfonate group+79.9568Sulfotransferases (SULT)

Immunoassays and Enzyme Assays for Activity Quantification

Quantifying the concentration and biological activity of a research compound is critical. Immunoassays and enzyme assays are two powerful bioanalytical approaches used for these purposes.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific methods used for detecting and quantifying a substance in a biological matrix. nih.gov The development of an immunoassay for a compound like this compound would require the generation of antibodies that specifically recognize the molecule. A competitive ELISA format is often used, where the sample compound competes with a labeled version of the compound for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the concentration of the compound in the sample. Such assays have been successfully developed for other pyrazole-based compounds, like the insecticide fipronil (B1672679), achieving high sensitivity with IC50 values in the low ng/mL range. nih.gov

Enzyme assays are used to determine the functional activity of a compound, most commonly its ability to inhibit or activate a specific enzyme target. nih.gov These assays are central to drug discovery and development. For pyrazole derivatives, which are known to target a wide range of enzymes, various assays are employed. For example, the inhibitory activity of novel pyrazole-indole hybrids against cyclin-dependent kinase 2 (CDK-2) has been evaluated through enzymatic assays. nih.gov Similarly, the potency of pyrazole derivatives as COX-2 inhibitors has been determined using in vitro enzyme immunoassays (EIA). mdpi.com The results of these assays are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Assay Type Principle Information Provided Example Application for Pyrazoles
Immunoassay (ELISA) Utilizes the specific binding of an antibody to an antigen (the target compound).Concentration of the compound in a sample (e.g., plasma, urine).Quantification of fipronil (a phenylpyrazole) in water and biological matrices. nih.gov
Enzyme Inhibition Assay Measures the effect of a compound on the rate of a specific enzyme-catalyzed reaction.Functional activity (potency) of the compound as an enzyme inhibitor (e.g., IC50 value).Evaluating pyrazole derivatives as inhibitors of enzymes like COX-2, CDKs, or lipoxygenase. nih.govmdpi.comnih.gov

Microfluidic and High-Throughput Screening (HTS) Methodologies

Modern research relies heavily on automation and miniaturization to accelerate the pace of discovery. High-Throughput Screening (HTS) and microfluidics are key technologies in this domain.

High-Throughput Screening (HTS) allows for the rapid automated testing of tens of thousands of chemical compounds for a specific biological activity. chemmethod.com This approach is used to identify "hits" from large compound libraries that can serve as starting points for drug discovery programs. For pyrazole-based scaffolds, HTS has been used to discover novel inhibitors of targets like the hepatitis C virus and the enzyme CDK8. chemmethod.comnih.gov A recent study employed High-Throughput Virtual Screening (HTVS), a computational HTS method, to analyze over 12,000 pyrazole compounds, successfully identifying several potential CDK8 inhibitors. chemmethod.com This computational approach is a cost-effective and efficient alternative to traditional laboratory screening. chemmethod.com

Microfluidic and flow chemistry systems offer precise control over reaction conditions (temperature, pressure, mixing) in a miniaturized environment. acs.org This technology enables rapid reaction optimization, improved safety by handling hazardous reagents in small quantities, and telescoped synthesis where multiple reaction steps are performed sequentially without intermediate isolation and purification. acs.org The synthesis of pyrazoles has been achieved using such advanced systems, which can significantly accelerate the production of analog libraries for screening purposes. acs.org The integration of HTS for biological evaluation and microfluidics for chemical synthesis creates a powerful, synergistic workflow for modern chemical research.

Methodology Description Advantages in Research Application to Pyrazole Research
High-Throughput Screening (HTS) Automated, rapid testing of large libraries of chemical compounds against a biological target.Massively increases the speed of discovery; identifies novel "hit" compounds.Screening pyrazole libraries to find inhibitors for targets like kinases or viruses. chemmethod.comnih.gov
High-Throughput Virtual Screening (HTVS) Computational screening of digital compound libraries against a target structure.Extremely fast and cost-effective; filters large databases to prioritize compounds for synthesis and testing.Identifying potential pyrazole-based CDK8 inhibitors from the PubChem database. chemmethod.com
Microfluidics / Flow Chemistry Performing chemical reactions in a continuous stream within micro-scale channels.Precise reaction control, enhanced safety, rapid optimization, ease of scale-up, and potential for automation.Accelerating the synthesis and optimization of pyrazole derivatives and their analogs. acs.org

Potential Applications and Future Directions in Chemical Research

Development of 2-(4-Ethyl-1H-pyrazol-1-yl)acetic Acid as a Biological Probe

A biological probe is a specialized molecule used to study and visualize biological systems, such as proteins or cells. The development of this compound into such a tool is a promising area of research. The inherent biological activities of the pyrazole (B372694) core suggest its potential to interact with specific biological targets. For instance, pyrazole-4-acetic acid derivatives have been identified as antagonists for the CRTh2 receptor, a target for inflammatory diseases. nih.gov

To function as a probe, the parent molecule would need modification. This could involve incorporating a reporter group—such as a fluorescent tag, a biotin (B1667282) molecule for affinity purification, or a radioactive isotope—onto the core structure. The acetic acid group provides a convenient chemical handle for attaching these tags without significantly altering the core's binding properties. By systematically studying how modifications affect the molecule's interactions, researchers can develop highly specific probes to investigate the function and localization of its binding partners within a cell.

Table 1: Potential Modifications for Biological Probe Development

Modification SiteReporter GroupIntended Application
Carboxylic Acid MoietyFluorescent Dye (e.g., Fluorescein)Cellular imaging and localization studies
Carboxylic Acid MoietyBiotinAffinity-based target identification and purification
Pyrazole Ring (C-3 or C-5)Photo-affinity Label (e.g., Azide)Covalent labeling and identification of binding partners
Ethyl Group (via functionalization)Radiolabel (e.g., ³H, ¹⁴C)Quantitative binding assays and metabolic studies

Utilization as a Synthetic Scaffold for Novel Chemical Libraries

In drug discovery, the creation of chemical libraries—large collections of related but structurally diverse compounds—is essential for identifying new therapeutic agents. researchgate.net The compound this compound is an ideal starting point, or scaffold, for building such libraries due to its multiple points of diversification. researchgate.netnih.gov

The pyrazole ring itself can be synthesized in various ways, allowing for different substituents to be introduced. ias.ac.innih.gov Once the core scaffold is formed, the acetic acid group can be converted into a wide range of functional groups, including esters, amides, and ketones. Furthermore, the C-3 and C-5 positions on the pyrazole ring are amenable to further chemical reactions, such as halogenation or coupling reactions, to add more complexity and diversity. This synthetic tractability allows for the systematic generation of thousands of unique compounds, which can then be screened for activity against a wide range of biological targets. mdpi.com

Table 2: Example of Library Diversification from the Scaffold

Position of ModificationChemical ReactionResulting Functional GroupPotential Properties
Acetic Acid (Carboxyl Group) Amide CouplingAmides (-CONR₂)Varied polarity, hydrogen bonding capability
EsterificationEsters (-COOR)Altered lipophilicity and cell permeability
ReductionAlcohol (-CH₂OH)Introduction of a hydrogen bond donor
Pyrazole Ring (C-3/C-5) Halogenation (e.g., NBS)Bromo-pyrazoleIntermediate for cross-coupling reactions
NitrationNitro-pyrazoleElectron-withdrawing group, synthetic handle
Ethyl Group (C-4) OxidationKetone or Carboxylic AcidIncreased polarity, new reactive site

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-Based Drug Discovery (FBDD) is a modern approach to finding new drugs. It involves screening small, low-complexity molecules, known as fragments, for weak binding to a biological target. Once a binding fragment is identified, it is optimized and grown into a more potent, drug-like molecule.

The molecular weight and structure of this compound make it an excellent candidate for an FBDD campaign. The pyrazole core is a common feature in many approved drugs, confirming its utility as a pharmacophore. nih.gov In an FBDD context, this compound could serve as an initial "hit." Biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy could be used to determine precisely how the fragment binds to a target protein. This structural information would then guide chemists in designing modifications—either by "growing" the fragment to occupy adjacent pockets in the binding site or by "linking" it to other nearby binding fragments—to dramatically increase binding affinity and selectivity.

Role in Advancing Fundamental Understanding of Pyrazole Chemistry and Biology

While the pursuit of specific applications is a major driver of research, the study of molecules like this compound also contributes to our fundamental knowledge of chemistry and biology. The pyrazole ring is an interesting heterocyclic system with unique electronic properties. researchgate.net

By studying the synthesis and reactivity of this specific molecule, chemists can gain deeper insights into how different substituents influence the properties of the pyrazole ring. For example, researchers can investigate how the ethyl group at the C-4 position and the acetic acid group at the N-1 position affect the ring's aromaticity, its susceptibility to electrophilic or nucleophilic attack, and its ability to coordinate with metal ions. On the biological side, systematically testing this compound and its derivatives against various enzymes and receptors can help build a more comprehensive understanding of the structure-activity relationships (SAR) for pyrazole-based compounds, revealing which structural features are key for specific biological effects like anticancer or antimicrobial activity. nih.govnih.govmdpi.com

Emerging Trends and Interdisciplinary Research Opportunities for Pyrazole Acetic Acid Derivatives

The field of pyrazole chemistry is continually evolving, with new applications emerging at the intersection of different scientific disciplines. Future research on pyrazole acetic acid derivatives is likely to be highly interdisciplinary.

Materials Science: Pyrazole-containing compounds are being explored for applications beyond medicine, including as energetic materials or functional dyes. rsc.org The properties of this compound could be tuned for these applications, for example, by polymerization or coordination with metals to create novel materials.

Computational Chemistry: In silico methods like molecular docking and molecular dynamics simulations are becoming indispensable tools in drug discovery. nih.govmdpi.com These computational approaches can be used to predict how derivatives of this compound might bind to various protein targets, helping to prioritize which compounds to synthesize and test in the lab, thereby accelerating the discovery process.

Antiviral and Antimicrobial Agents: With the ongoing threat of infectious diseases, there is a constant need for new therapeutic agents. Pyrazole derivatives have shown promise as antiviral and antibacterial agents. mdpi.comnih.gov Future work could focus on optimizing pyrazole acetic acids to combat specific pathogens.

Agrochemicals: The pyrazole scaffold is also found in various agrochemicals. ias.ac.in Research could explore the potential of this compound derivatives as novel herbicides, fungicides, or insecticides, contributing to food security.

This interdisciplinary approach, combining synthetic chemistry, pharmacology, computational modeling, and materials science, will be key to unlocking the full potential of this versatile class of molecules.

Q & A

Q. Q1. What are the common synthetic routes for 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of pyrazole-acetic acid derivatives typically involves cyclocondensation or nucleophilic substitution. For example:

  • Cyclocondensation : Ethyl acetoacetate and phenylhydrazine can form pyrazole intermediates, which are hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH) .
  • Nucleophilic substitution : Pyrazole derivatives react with chloroacetic acid in the presence of a base (e.g., K₂CO₃) to form the acetic acid moiety .

Q. Key variables affecting yield :

ParameterOptimal RangeImpact
Temperature60–80°CHigher temperatures accelerate reaction but may increase side products.
SolventEthanol/Water mixturePolar solvents enhance nucleophilicity.
Reaction time6–12 hoursProlonged time improves conversion but risks decomposition.

Purity challenges : Byproducts like unreacted pyrazole or ester intermediates require purification via recrystallization (e.g., using ethanol/water) or column chromatography .

Q. Q2. How is the structural integrity of this compound validated in synthetic studies?

Answer: Structural validation employs:

  • NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm; acetic acid protons at δ 3.8–4.2 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond lengths ~1.33 Å in pyrazole rings) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 195 for C₇H₁₀N₂O₂) .

Q. Common discrepancies :

  • Tautomerism in pyrazole rings may lead to ambiguous NMR signals.
  • Hygroscopic acetic acid derivatives require dry sample handling to avoid water interference in FT-IR spectra .

Advanced Research Questions

Q. Q3. How do substituents on the pyrazole ring influence the biological activity of this compound derivatives?

Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance pesticidal activity by increasing electrophilicity .
  • Alkyl chains (e.g., ethyl) improve lipid solubility, aiding membrane penetration in antimicrobial assays .

Q. Example SAR data :

DerivativeSubstituentIC₅₀ (μM)Bioactivity
R = HNone>100Low antifungal activity
R = 4-EthylEthyl12.3Moderate pesticidal activity
R = 4-ClChlorine5.8High antifungal activity

Methodological note : Bioassays should control for pH (5–7) to avoid acetic acid dissociation confounding results .

Q. Q4. How can contradictory bioactivity data for this compound derivatives be resolved?

Answer: Contradictions often arise from:

  • Assay variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus niger) .
  • Impurity interference : Byproducts like unreacted chloroacetic acid (toxic to cells) skew results .

Q. Resolution strategies :

Reproduce assays under standardized conditions (e.g., CLSI guidelines).

Purify compounds via HPLC to ≥98% purity .

Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes .

Q. Q5. What advanced analytical methods quantify this compound in complex matrices?

Answer:

  • HPLC-DAD : C18 column, mobile phase = methanol:water (70:30), λ = 254 nm. LOD ≈ 0.1 μg/mL .
  • LC-MS/MS : MRM transitions (m/z 195 → 123) enhance specificity in biological samples .
  • Titration : Non-aqueous titration with KOH in ethanol detects free carboxylic acid groups (accuracy ±2%) .

Q. Pitfalls :

  • Matrix effects in LC-MS require isotope-labeled internal standards (e.g., ²H₃-labeled acetic acid) .

Q. Q6. What emerging applications are explored for this compound in medicinal chemistry?

Answer: Recent patents highlight:

  • Anticancer agents : Derivatives inhibit histone deacetylases (HDACs) in in vitro models (IC₅₀ = 8.2 μM) .
  • Agrochemicals : Pyrazole-acetic acid hybrids show herbicidal activity (90% inhibition at 100 ppm) .

Q. Synthetic modifications :

  • Amide derivatives (e.g., hydrazides) enhance solubility for in vivo studies .
  • Metal complexes (e.g., Cu²⁺) are explored for antimicrobial coatings .

Data Contradiction Analysis

Q. Q7. How to address discrepancies in reported pKa values for pyrazole-acetic acid derivatives?

Answer: Reported pKa values vary due to:

  • Solvent effects : Water (pKa ≈ 3.5) vs. DMSO (pKa ≈ 5.2) .
  • Tautomeric equilibria : Pyrazole ring protonation states influence acidity .

Q. Best practices :

  • Use potentiometric titration in standardized buffers.
  • Validate with computational tools (e.g., ChemAxon pKa Calculator) .

Q. Q8. What are the critical pitfalls in scaling up synthesis of this compound?

Answer:

  • Exothermic reactions : Poor temperature control during cyclocondensation causes decomposition.
  • Purification bottlenecks : Column chromatography is impractical; switch to recrystallization .
  • Regulatory compliance : Chloroacetic acid (precursor) requires hazard mitigation (e.g., fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.